(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

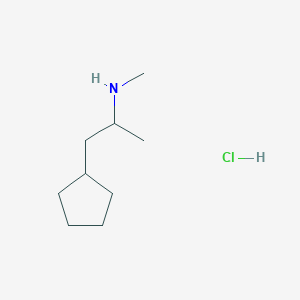

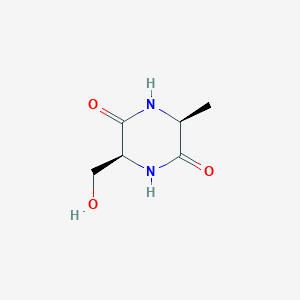

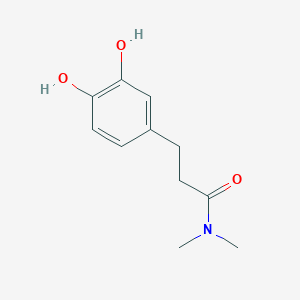

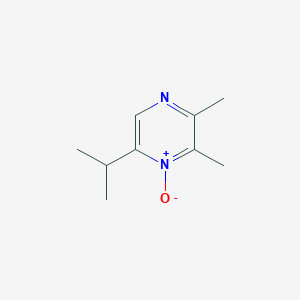

The compound (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, which is a cyclic dipeptide also known as a diketopiperazine (DKP). The specific stereochemistry indicated by the (3S,6S) configuration suggests that this compound has chiral centers at positions 3 and 6 within the piperazine ring. The presence of a hydroxymethyl group at position 3 and a methyl group at position 6 differentiates it from other piperazine-2,5-diones.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, N4-methylation of (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones was found to change their conformation from folded to extended . This suggests that the synthesis of (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione could involve similar strategies, where the starting materials are alkylated and benzylated derivatives of piperazine-2,5-dione, followed by specific modifications such as hydroxymethylation.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as single crystal X-ray crystallography and 1H NMR spectroscopy . These techniques can reveal the conformational aspects of the molecule, which are crucial for understanding its reactivity and interaction with other molecules. The N4-methylation mentioned in the study indicates that the introduction of a methyl group at the nitrogen atom can significantly alter the molecule's conformation.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, where aromatic aldehydes condense with 3-methylpiperazine-2,5-dione to form mono-N-acetyl derivatives of trans-3-arylidene-6-methylpiperazine-2,5-diones . This reaction, in the presence of acetic anhydride, leads to the formation of products with an acetyl group at position 1. The study also mentions that photolysis can convert these trans-isomers to cis-isomers, which can further react with base to yield tautomeric pyrazines . These findings suggest that (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione could undergo similar reactions, such as condensation with aldehydes or isomerization under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione are not detailed in the provided papers, the properties of closely related compounds can offer insights. For example, the conformational change upon N4-methylation implies that the physical properties such as solubility and melting point could be affected by substitutions at the nitrogen atoms. The steric hindrance of the 4,5-amide group mentioned in the second paper could influence the chemical reactivity and stability of the compound.

Safety And Hazards

This involves studying the toxicity of the compound, its effects on the environment, precautions to be taken while handling it, and first aid measures in case of exposure.

Direcciones Futuras

This involves a discussion of the potential applications of the compound and directions for future research.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, not all of this information may be available. If you have a specific compound that is well-studied and you want information about it, feel free to ask!

Propiedades

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428617 |

Source

|

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |

CAS RN |

155225-26-6 |

Source

|

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)